(2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid

Catalog No.
S14589059
CAS No.
M.F
C9H15NO5
M. Wt
217.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-ca...

Product Name

(2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid

IUPAC Name

(2S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-2-carboxylic acid

Molecular Formula

C9H15NO5

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-4-14-6(5)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6+/m1/s1

InChI Key

ZAAGFPCWFSEKCQ-RITPCOANSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1COC1C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CO[C@@H]1C(=O)O

(2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid is a synthetic organic compound classified as an oxetane derivative. The oxetane structure consists of a four-membered cyclic ether, which is characterized by its strained ring system, leading to unique reactivity and properties. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino function, enhancing its utility in various synthetic applications. This protecting group is commonly used in organic synthesis to temporarily mask functional groups, allowing for selective reactions without interference from the amino group .

The chemical reactivity of (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid is primarily influenced by the strained oxetane ring and the presence of the Boc protecting group. Key reactions include:

  • Ring-opening Reactions: The strain in the oxetane ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions that can yield various products depending on the nucleophile used.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions.
  • Carboxylation: The introduction of the carboxylic acid functionality can be achieved through standard carboxylation methods, often involving carbon dioxide or carboxylating agents.

The synthesis of (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid typically involves several key steps:

  • Formation of the Oxetane Ring: This can be achieved via cyclization reactions using precursors such as epoxides or halohydrins.
  • Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base like triethylamine.
  • Carboxylation: This step involves introducing the carboxylic acid group through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial methods may optimize these steps for higher yields and purity, employing techniques such as high-pressure reactors and continuous flow systems .

(2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid has various applications:

  • Organic Synthesis: It serves as a valuable building block for synthesizing more complex molecules due to its unique structural features.
  • Pharmaceutical Development: The compound is explored for potential use in drug development, particularly in creating novel therapeutic agents with specific biological activities.
  • Polymer Production: It may also find applications in producing specialty chemicals and polymers .

Interaction studies involving (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid focus on its reactivity and potential interactions with other biomolecules or chemical entities. Understanding these interactions is crucial for assessing its suitability in pharmaceutical applications and predicting its behavior in biological systems.

Similar Compounds

  • (2S,3R)-3-Aminooxetane-2-carboxylic acid: This compound lacks the Boc protecting group, making it more reactive than (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid.
  • (2S,3R)-3-((Methoxycarbonyl)amino)oxetane-2-carboxylic acid: Features a methoxycarbonyl protecting group instead of Boc, which alters its reactivity profile.

Uniqueness

The presence of the tert-butoxycarbonyl protecting group in (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid provides enhanced stability and selectivity during chemical transformations compared to similar compounds. Additionally, the strain associated with the oxetane ring contributes to its unique reactivity characteristics that distinguish it from other cyclic ethers .

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

217.09502258 g/mol

Monoisotopic Mass

217.09502258 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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